Regioisomeric Specificity: Structural Comparison with the 2-Pyridinyl Analog Confers a Unique Vector for Kinase Hinge Binding
The key structural differentiation lies in the position of the pyridine nitrogen. N2-(Pyridin-3-yl)pyrimidine-2,5-diamine features a nitrogen at the 3-position of the pyridine ring, which projects a hydrogen bond acceptor in a distinct vector compared to the more common 2-pyridinyl (e.g., N2-(Pyridin-2-yl)pyrimidine-2,5-diamine) or 4-pyridinyl analogs . This difference is not trivial; it dictates the compound's ability to form a canonical bidentate hydrogen bond with the kinase hinge region while presenting the 5-amino group for additional interactions deeper in the pocket. In the context of 2,5-diaminopyrimidine-based RET inhibitors, the N-trisubstituted derivatives, which incorporate this core, achieve a novel Type I binding pose that is effective against both wild-type RET and the V804M gatekeeper mutant, a common resistance mutation [1]. While direct IC50 data for this precise, unelaborated scaffold is not publicly available, its defined geometry is the foundational requirement for achieving the picomolar to low nanomolar potency and mutant activity reported for its advanced derivatives.
| Evidence Dimension | Binding Pose Conformation and Kinase Selectivity Profile |
|---|---|
| Target Compound Data | Pyridin-3-yl substitution vector, enabling a novel Type I binding pose in RET kinase as part of an optimized inhibitor series [1]. |
| Comparator Or Baseline | Hypothetical N2-(Pyridin-2-yl)pyrimidine-2,5-diamine analog; structurally similar but with an altered hydrogen-bonding vector. |
| Quantified Difference | Not directly quantified for the core scaffold alone. The difference is a structural, vector-based distinction critical for SAR. Advanced derivatives of this core (N-trisubstituted pyrimidines) exhibit Ki values in the picomolar to low nanomolar range (e.g., 0.4 nM - 50 nM) against RET and RET mutants [1]. |
| Conditions | Structural analysis and molecular modeling; kinase inhibition assays (e.g., ADP-Glo Kinase Assay) [1]. |
Why This Matters
For procurement, this specific regioisomer is non-interchangeable with its 2-pyridinyl analog, as it is the essential starting material for synthesizing a distinct class of potent, mutant-active kinase inhibitors.
- [1] Zhang, L. et al. Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose. J. Med. Chem. 2022, 65 (2), 1536-1551. View Source
